molecular formula C11H18O B14438751 4-[(2-Methylpropoxy)methylidene]cyclohex-1-ene CAS No. 80336-09-0

4-[(2-Methylpropoxy)methylidene]cyclohex-1-ene

Cat. No.: B14438751
CAS No.: 80336-09-0
M. Wt: 166.26 g/mol
InChI Key: WNWLBKGKNLCZNY-UHFFFAOYSA-N
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Description

4-[(2-Methylpropoxy)methylidene]cyclohex-1-ene is an organic compound that belongs to the class of cycloalkenes. Cycloalkenes are cyclic hydrocarbons with one or more double bonds within the ring structure. This compound is characterized by a cyclohexene ring substituted with a 2-methylpropoxy group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methylpropoxy)methylidene]cyclohex-1-ene can be achieved through various synthetic routes. One common method involves the reaction of cyclohexanone with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, followed by elimination to form the desired cyclohexene derivative.

Industrial Production Methods

On an industrial scale, the production of this compound can be carried out through catalytic processes. For example, the catalytic hydrogenation of benzene to cyclohexene, followed by functionalization with 2-methylpropyl groups, can be employed. This method utilizes catalysts such as palladium or platinum to facilitate the hydrogenation and subsequent functionalization steps.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methylpropoxy)methylidene]cyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexanone derivatives.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding cyclohexane derivatives.

    Substitution: Nucleophilic substitution reactions can replace the 2-methylpropoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for reduction reactions.

    Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2-Methylpropoxy)methylidene]cyclohex-1-ene has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(2-Methylpropoxy)methylidene]cyclohex-1-ene involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenone: A ketone with a similar cyclohexene ring structure.

    Methylcyclohexene: A cyclohexene derivative with a methyl group substituent.

    Phellandrene: A cyclic monoterpene with similar structural features.

Uniqueness

4-[(2-Methylpropoxy)methylidene]cyclohex-1-ene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

80336-09-0

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

4-(2-methylpropoxymethylidene)cyclohexene

InChI

InChI=1S/C11H18O/c1-10(2)8-12-9-11-6-4-3-5-7-11/h3-4,9-10H,5-8H2,1-2H3

InChI Key

WNWLBKGKNLCZNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC=C1CCC=CC1

Origin of Product

United States

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